molecular formula C21H11Cl3O2 B2588693 6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one CAS No. 263364-77-8

6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one

Cat. No.: B2588693
CAS No.: 263364-77-8
M. Wt: 401.67
InChI Key: VCHCHYLMUHUDNN-UHFFFAOYSA-N
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Description

6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes multiple chlorine atoms and aromatic rings. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out between 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde and 4-chlorobenzaldehyde in the presence of a base such as anhydrous sodium acetate in acetic acid . The reaction conditions often include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: Chlorine atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one is unique due to its specific arrangement of chlorine atoms and aromatic rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

6,8-dichloro-4-(4-chlorophenyl)-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl3O2/c22-14-8-6-13(7-9-14)18-16-10-15(23)11-17(24)20(16)26-21(25)19(18)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHCHYLMUHUDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C(=CC(=C3)Cl)Cl)OC2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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